molecular formula Be(C2H3O2)2<br>C4H6BeO4 B1604860 Beryllium acetate CAS No. 543-81-7

Beryllium acetate

Cat. No.: B1604860
CAS No.: 543-81-7
M. Wt: 127.1 g/mol
InChI Key: YUOUKRIPFJKDJY-UHFFFAOYSA-L
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Description

Beryllium acetate is a chemical compound with the formula Be₄O(O₂CCH₃)₆. It is also known as basic this compound or beryllium oxyacetate. This compound is characterized by its distinctive structure and remarkable thermal stability. It is a colorless solid that is soluble in organic solvents like chloroform .

Chemical Reactions Analysis

Beryllium acetate undergoes various chemical reactions, including:

    Reduction: It can be reduced to form beryllium metal or other beryllium compounds.

    Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Beryllium acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of beryllium acetate involves its interaction with molecular targets and pathways. For instance, beryllium compounds can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb. This inhibition prevents the activation of the E2F transcription factor, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Beryllium acetate can be compared with other similar compounds such as:

This compound is unique due to its specific structure and thermal stability, which are not as pronounced in some of its analogs.

Properties

IUPAC Name

beryllium;diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Be/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOUKRIPFJKDJY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].CC(=O)[O-].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Be(C2H3O2)2, C4H6BeO4
Record name beryllium acetate
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
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DSSTOX Substance ID

DTXSID50202658
Record name Beryllium acetate
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Hawley]
Record name Beryllium acetate
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CAS No.

543-81-7
Record name Beryllium acetate
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Record name Beryllium acetate
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Record name Beryllium di(acetate)
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Record name BERYLLIUM ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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